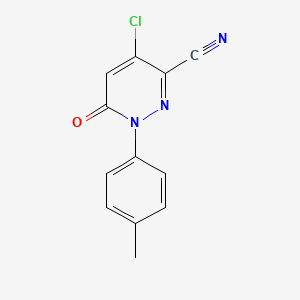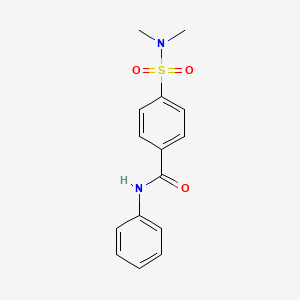
4-(dimethylsulfamoyl)-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylsulfamoyl)-N-phenylbenzamide is a chemical compound with the following properties:
- IUPAC Name : 4-[(dimethylamino)sulfonyl]phenylboronic acid.
- Molecular Formula : C<sub>8</sub>H<sub>12</sub>BNO<sub>4</sub>S.
- Molecular Weight : 229.06 g/mol.
- Appearance : Solid.
- Storage Temperature : Inert atmosphere, 2-8°C.
Synthesis Analysis
The synthesis of this compound involves the reaction of phenylboronic acid with dimethylsulfamoyl chloride. The resulting product is 4-(dimethylsulfamoyl)-N-phenylbenzamide.
Molecular Structure Analysis
The molecular structure consists of a phenyl ring attached to a boronic acid group, with a dimethylsulfamoyl substituent. The boronic acid moiety allows for potential interactions with other molecules.
Chemical Reactions Analysis
- Reaction with Nucleophiles : The boronic acid group can undergo Suzuki coupling reactions with aryl halides or triflates.
- Hydrolysis : The compound can be hydrolyzed under acidic or basic conditions, leading to the release of phenylboronic acid and dimethylsulfamide.
Physical And Chemical Properties Analysis
- Solubility : Soluble in organic solvents (e.g., DMSO, methanol).
- Melting Point : Not specified.
- Boiling Point : Not specified.
- pKa : The pKa of the phenylboronic acid group is relevant for its reactivity.
Scientific Research Applications
Self-Assembly and Luminescent Properties
Research into supramolecular liquid crystals has highlighted the capacity of similar compounds to self-assemble through hydrogen bonding, leading to columnar mesophases with luminescent properties. For example, a study by Moyano et al. (2013) on 4-aryl-1H-pyrazoles, which shares structural motifs with 4-(dimethylsulfamoyl)-N-phenylbenzamide, demonstrates how these compounds can form hexagonal and rectangular columnar mesophases. These structures exhibit luminescence in the solid state and liquid crystalline state, showcasing their potential in materials science, especially for the development of new photonic materials (Moyano et al., 2013).
Synthon Modularity in Co-crystals
The design and isolation of cocrystals utilizing compounds such as 4-hydroxybenzamide—structurally related to 4-(dimethylsulfamoyl)-N-phenylbenzamide—have been explored for their potential in crystal engineering. Tothadi and Desiraju (2012) have shown how dicarboxylic acids can form supramolecular connectors mediated by acid–amide synthons, leading to the creation of complex crystal structures. This research opens pathways for the design of new pharmaceutical compounds and materials with tailored physical properties (Tothadi & Desiraju, 2012).
Fluorescence Enhancement
The study of fluorescence enhancement through structural modifications, as demonstrated by Yang, Chiou, and Liau (2002), suggests that the introduction of N-phenyl substitutions to similar compounds can lead to significant shifts in absorption and fluorescence spectra. This "amino conjugation effect" enhances fluorescence quantum yields, providing insights into the design of fluorescent markers and probes for biological imaging and diagnostics (Yang, Chiou, & Liau, 2002).
Antimicrobial Studies
Lahtinen et al. (2014) synthesized and characterized sulfanilamide derivatives, including compounds structurally akin to 4-(dimethylsulfamoyl)-N-phenylbenzamide. Their study on the thermal and antimicrobial properties of these derivatives revealed no significant antibacterial activity with the introduction of benzene rings to the CO-NH group. This research contributes to the understanding of the structure-activity relationship in sulfanilamide derivatives, which can inform the development of new antimicrobial agents (Lahtinen et al., 2014).
Safety And Hazards
- Hazard Statements : May cause skin and eye irritation (H302, H315, H319, H335).
- Precautionary Measures : Handle with care, avoid inhalation, and wear appropriate protective equipment.
- MSDS : Detailed safety information can be found in the Material Safety Data Sheet.
Future Directions
Further research is needed to explore the compound’s biological activity, potential applications, and optimization of synthesis methods.
Please note that this analysis is based on available information, and further studies may provide additional insights. If you have any specific questions or need further details, feel free to ask!
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-17(2)21(19,20)14-10-8-12(9-11-14)15(18)16-13-6-4-3-5-7-13/h3-11H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHDFVVDHMUUIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylsulfamoyl)-N-phenylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride](/img/structure/B2967053.png)
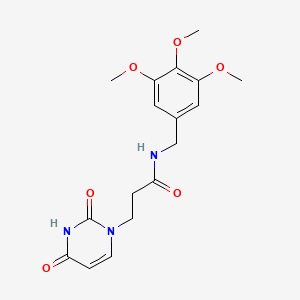
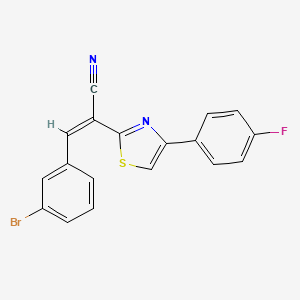
![4-{2-[(2-anilino-2-oxoethyl)thio]-1H-imidazol-1-yl}-N-(2-fluorobenzyl)benzamide](/img/structure/B2967061.png)
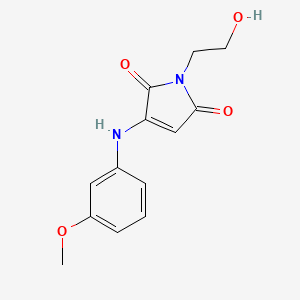
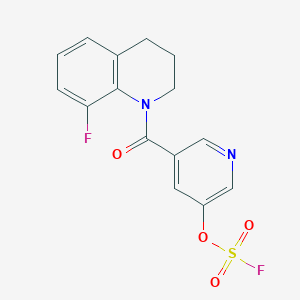
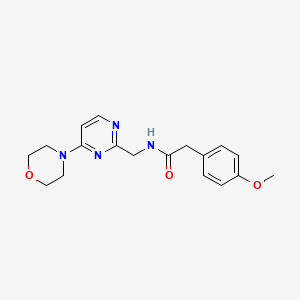
![4-(2-((7-Oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzamide](/img/structure/B2967066.png)
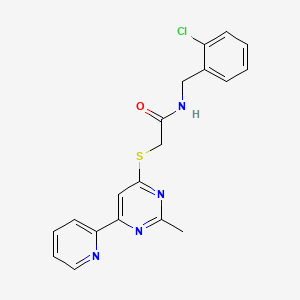
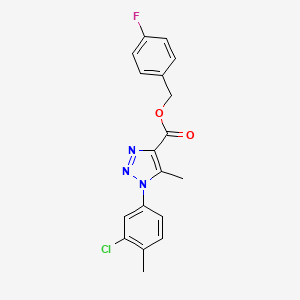
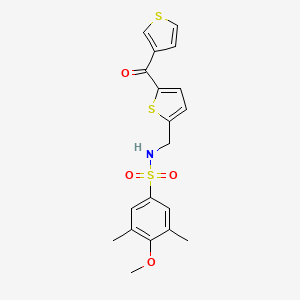
![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2967073.png)
![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2967074.png)
